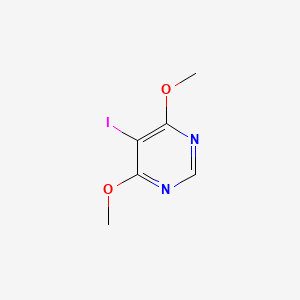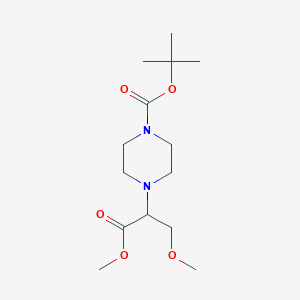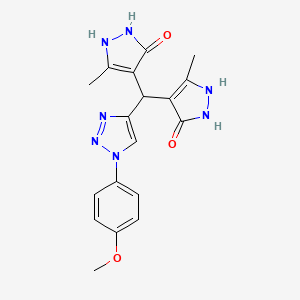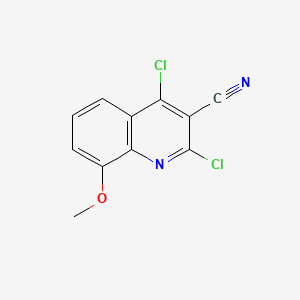![molecular formula C9H8IN3O2 B13920021 Ethyl 3-iodo-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B13920021.png)
Ethyl 3-iodo-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-iodo-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. The presence of an iodine atom at the 3-position and an ethyl ester group at the 4-position of the pyrazolopyridine core makes this compound particularly interesting for various chemical and biological applications .
準備方法
The synthesis of Ethyl 3-iodo-1H-pyrazolo[3,4-b]pyridine-4-carboxylate typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring, which can be achieved by the reaction of hydrazine with a 1,3-dicarbonyl compound.
Cyclization with Pyridine: The pyrazole intermediate is then cyclized with a pyridine derivative to form the pyrazolopyridine core.
Esterification: Finally, the carboxylic acid group at the 4-position is esterified with ethanol to form the ethyl ester.
Industrial production methods may involve optimization of these steps to improve yield and scalability, such as using more efficient catalysts or reaction conditions .
化学反応の分析
Ethyl 3-iodo-1H-pyrazolo[3,4-b]pyridine-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom at the 3-position can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
科学的研究の応用
Ethyl 3-iodo-1H-pyrazolo[3,4-b]pyridine-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: It is investigated for its potential as a drug candidate or as a precursor for the synthesis of pharmaceuticals.
Industry: The compound can be used in the development of new materials or as a catalyst in various industrial processes
作用機序
The mechanism of action of Ethyl 3-iodo-1H-pyrazolo[3,4-b]pyridine-4-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
類似化合物との比較
Ethyl 3-iodo-1H-pyrazolo[3,4-b]pyridine-4-carboxylate can be compared with other similar compounds, such as:
Ethyl 3-chloro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate: Similar structure but with a chlorine atom instead of iodine.
Ethyl 3-bromo-1H-pyrazolo[3,4-b]pyridine-4-carboxylate: Similar structure but with a bromine atom instead of iodine.
Ethyl 3-fluoro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate: Similar structure but with a fluorine atom instead of iodine.
The uniqueness of this compound lies in the presence of the iodine atom, which can influence its reactivity and biological activity compared to its halogenated analogs .
特性
分子式 |
C9H8IN3O2 |
|---|---|
分子量 |
317.08 g/mol |
IUPAC名 |
ethyl 3-iodo-2H-pyrazolo[3,4-b]pyridine-4-carboxylate |
InChI |
InChI=1S/C9H8IN3O2/c1-2-15-9(14)5-3-4-11-8-6(5)7(10)12-13-8/h3-4H,2H2,1H3,(H,11,12,13) |
InChIキー |
DHBHQBDTQWRXKW-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CC=NC2=NNC(=C12)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methyl]-N-phenylbenzamide](/img/structure/B13919951.png)


![3-(5,7-Diethyl-2-methyl-6-oxo-1,3-diazatricyclo[3.3.1.13,7]decan-2-yl)propanoic acid](/img/structure/B13919970.png)




methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B13919991.png)



